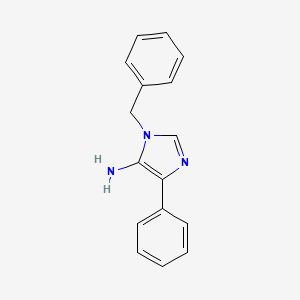

1-ベンジル-4-フェニル-1H-イミダゾール-5-アミン

概要

説明

1-benzyl-4-phenyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzyl group and a phenyl group attached to the imidazole ring, making it a substituted imidazole. It has a molecular formula of C16H15N3 and a molecular weight of 249.32 g/mol .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

1-Benzyl-4-phenyl-1H-imidazol-5-amine has been investigated for its potential as an anticancer agent. Research indicates that this compound can inhibit the activity of kinesin spindle protein (KSP), which is crucial for cell division. Inhibitors of KSP have shown promise in cancer treatment by disrupting mitotic processes, leading to cancer cell death. For example, a study demonstrated that derivatives of this compound effectively inhibited KSP, showcasing its potential as a therapeutic agent in cancer therapy .

Cardiovascular Applications

This compound has also been explored for its role in treating cardiovascular diseases. It has been identified as a selective inhibitor of aldosterone synthase (CYP11B2), which plays a significant role in conditions such as hypertension and heart failure. By inhibiting this enzyme, 1-benzyl-4-phenyl-1H-imidazol-5-amine may help manage diseases associated with excess aldosterone production, including myocardial fibrosis and congestive heart failure .

Materials Science

Development of Advanced Materials

The stability and functional versatility of 1-benzyl-4-phenyl-1H-imidazol-5-amine make it suitable for use in materials science. It can be utilized in the synthesis of polymers and nanomaterials, contributing to the development of advanced materials with specific properties tailored for applications such as drug delivery systems and sensors. Its ability to form stable complexes with metals also enhances its applicability in creating novel materials .

Catalysis

Ligand in Catalytic Reactions

In catalysis, 1-benzyl-4-phenyl-1H-imidazol-5-amine serves as a ligand in metal-catalyzed reactions. Its presence can significantly enhance the efficiency and selectivity of catalytic processes, making it valuable in organic synthesis. For instance, it has been employed in copper-catalyzed reactions, demonstrating its utility in facilitating various chemical transformations .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | WO2006002236A1 | KSP inhibitors derived from this compound showed effective anticancer properties by disrupting cell division. |

| Cardiovascular Treatment | EP2095819A1 | Identified as a selective CYP11B2 inhibitor; potential for treating hypertension and heart failure. |

| Materials Science | RSC Publishing | Utilized in the synthesis of advanced materials with enhanced stability and functionality. |

| Catalysis | Sigma-Aldrich | Acts as an effective ligand in metal-catalyzed reactions, improving reaction efficiency. |

準備方法

The synthesis of 1-benzyl-4-phenyl-1H-imidazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the Debus-Radziszewski synthesis, which is a classical method for preparing imidazoles . Industrial production methods may involve the use of metal triflates or other catalysts to enhance the yield and efficiency of the synthesis .

化学反応の分析

1-benzyl-4-phenyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .

作用機序

The mechanism of action of 1-benzyl-4-phenyl-1H-imidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl and phenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, modulating their function .

類似化合物との比較

1-benzyl-4-phenyl-1H-imidazol-5-amine can be compared with other imidazole derivatives such as:

4-phenyl-1H-imidazole: Lacks the benzyl group, resulting in different chemical properties and biological activities.

1-benzyl-1H-imidazole: Lacks the phenyl group, affecting its binding affinity and reactivity.

Benzimidazole: Contains a fused benzene ring, leading to distinct pharmacological properties. The uniqueness of 1-benzyl-4-phenyl-1H-imidazol-5-amine lies in its dual substitution pattern, which imparts specific chemical and biological characteristics

生物活性

1-benzyl-4-phenyl-1H-imidazol-5-amine is a compound that has garnered attention for its diverse biological activities, particularly as an enzyme and receptor inhibitor. Its structure, characterized by a benzyl and phenyl group attached to an imidazole ring, contributes to its pharmacological properties.

Chemical Structure

The molecular formula of 1-benzyl-4-phenyl-1H-imidazol-5-amine is CHN with a molecular weight of 249.31 g/mol. The compound features:

- Imidazole ring : A five-membered ring containing two nitrogen atoms.

- Benzyl group : Contributes to lipophilicity and potential interactions with biological targets.

- Phenyl group : Enhances the compound's ability to interact with various enzymes and receptors.

Enzyme Inhibition

1-benzyl-4-phenyl-1H-imidazol-5-amine has been studied for its inhibitory effects on several enzymes, notably:

- Indoleamine 2,3-dioxygenase (IDO) : This enzyme is crucial in the metabolism of tryptophan and plays a significant role in immune regulation. The compound has been identified as a potential IDO inhibitor, which could be beneficial in cancer therapy due to its role in immune suppression .

- Other Enzymes : Research indicates that compounds similar to 1-benzyl-4-phenyl-1H-imidazol-5-amine exhibit inhibitory activity against various other enzymes involved in metabolic pathways related to cancer and inflammation .

Anticancer Activity

In vitro studies have demonstrated that 1-benzyl-4-phenyl-1H-imidazol-5-amine can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Antiparasitic Activity

Recent studies have explored the antiparasitic properties of imidazole derivatives, including 1-benzyl-4-phenyl-1H-imidazol-5-amine. The compound has shown promise in inhibiting the growth of certain parasites, which may be attributed to its structural characteristics that enhance lipophilicity and bioavailability .

Study 1: IDO Inhibition

A systematic study evaluated the efficacy of various imidazole derivatives, including 1-benzyl-4-phenyl-1H-imidazol-5-amine, as IDO inhibitors. The results indicated that this compound could effectively bind to the active site of IDO, leading to significant inhibition of its activity. This finding supports its potential application in cancer immunotherapy .

Study 2: Anticancer Efficacy

In a laboratory setting, 1-benzyl-4-phenyl-1H-imidazol-5-amine was tested against multiple human cancer cell lines. The compound exhibited IC values in the low micromolar range, indicating strong cytotoxicity. Further analysis revealed that the compound induced apoptosis through caspase activation and disruption of mitochondrial membrane potential .

The biological activity of 1-benzyl-4-phenyl-1H-imidazol-5-amines can be attributed to:

- Binding Affinity : The compound's ability to bind effectively to target enzymes and receptors due to its structural features.

- Modulation of Signaling Pathways : It influences key signaling pathways related to cell growth, apoptosis, and immune response.

- Lipophilicity : The presence of benzyl and phenyl groups increases the compound's lipophilicity, enhancing its cellular uptake and interaction with biological membranes.

Summary Table of Biological Activities

特性

IUPAC Name |

3-benzyl-5-phenylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-16-15(14-9-5-2-6-10-14)18-12-19(16)11-13-7-3-1-4-8-13/h1-10,12H,11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROJJZRAHMZJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254061 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-31-9 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1-(phenylmethyl)-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。